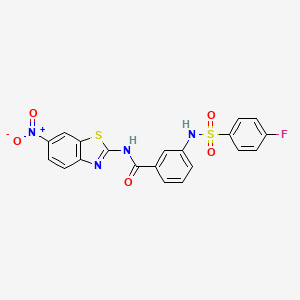

3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWOGNSNSWYVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its antitumor and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds containing benzothiazole and sulfonamide moieties exhibit significant antitumor activity. The compound has been evaluated against various human cancer cell lines.

Case Study: Antitumor Efficacy

A study assessed the cytotoxic effects of related compounds on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results demonstrated that compounds with similar structural features showed promising antitumor activity, particularly in 2D cell culture assays. For instance, a nitro-substituted compound demonstrated an IC50 value of approximately 2.12 µM against A549 cells, indicating potent cytotoxicity .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |

The presence of the nitro group in these compounds appears to enhance their interaction with DNA, potentially leading to increased cytotoxicity against tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural characteristics suggest potential antimicrobial effects. Studies have indicated that benzothiazole derivatives often exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

The antimicrobial efficacy of related compounds was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Compounds with similar structures demonstrated significant antibacterial activity, with some derivatives achieving MIC values below clinically relevant thresholds .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | <10 |

| Compound B | S. aureus | <5 |

The mechanisms underlying the biological activities of these compounds are primarily attributed to their ability to interact with cellular targets such as DNA and various enzymes involved in cell proliferation and survival pathways. The presence of functional groups like nitro and sulfonamide enhances binding affinity to these targets.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. The nitrobenzothiazole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. The sulfonamide group is recognized for its role in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis. Compounds with similar structures have been developed as potential inhibitors for these enzymes, thereby providing a therapeutic avenue for cancer treatment .

Toxicology

Toxicological Assessments

The compound's application extends into toxicological studies, where it serves as a model for evaluating the safety of new chemical entities. The integration of this compound into toxicity databases allows researchers to assess its potential hepatotoxicity and other organ-specific toxicities using innovative methodologies like the TOXIN knowledge graph . This approach enhances the understanding of how structural features influence toxicity profiles.

Environmental Impact Studies

In environmental science, this compound is being studied for its persistence and bioaccumulation potential in aquatic ecosystems. Research has indicated that sulfonamide compounds can affect microbial communities in water bodies, leading to shifts in ecological balance. Understanding these effects is crucial for developing regulations surrounding the use of such chemicals in industrial applications .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide?

Answer:

The synthesis involves multi-step reactions, starting with the preparation of the benzothiazole and sulfonamide intermediates. Key steps include:

- Sulfonamide Formation: Reacting 4-fluorobenzenesulfonyl chloride with a benzamide precursor under basic conditions (e.g., using NaHCO₃ in DMF) to form the sulfonamide linkage.

- Benzothiazole Functionalization: Nitration of the benzothiazole ring at the 6-position using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Coupling Reactions: Amide bond formation between the sulfonamide and nitrobenzothiazole moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane.

Critical Conditions: Monitor reaction progress via TLC, maintain anhydrous conditions for coupling, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzene, nitro group at C6 of benzothiazole).

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]+ peak matching C₁₉H₁₃FN₄O₅S₂).

- Infrared Spectroscopy (IR): Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, nitro N=O at ~1520 cm⁻¹).

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.

Validation: Cross-reference spectral data with computational predictions (e.g., ChemDraw) and literature analogs .

Advanced: How can researchers resolve contradictions in enzyme inhibition data between in vitro and cellular assays for this compound?

Answer:

Discrepancies often arise from differences in assay conditions or bioavailability. Methodological strategies include:

- Cellular Permeability Assays: Measure intracellular concentrations via LC-MS to confirm compound uptake .

- Target Engagement Studies: Use biophysical techniques (e.g., CETSA or SPR) to verify binding in live cells .

- Metabolite Profiling: Identify active/inactive metabolites via mass spectrometry to explain reduced cellular efficacy .

Example: If in vitro IC₅₀ for kinase inhibition is 10 nM but cellular IC₅₀ is 1 µM, low membrane permeability or efflux pumps (e.g., P-gp) may require structural modification (e.g., adding methyl groups to improve lipophilicity) .

Advanced: What computational methods are recommended for predicting binding modes of this compound to biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., COX-2 or kinases). Focus on the sulfonamide and nitrobenzothiazole groups as pharmacophores.

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes.

- Free Energy Calculations: Apply MM/GBSA to estimate binding affinities and validate against experimental IC₅₀ values.

Case Study: Docking studies for similar sulfonamide-benzothiazole hybrids revealed hydrogen bonding between the sulfonamide and Thr513 in COX-2, guiding mutagenesis experiments .

Advanced: How should researchers design in vivo studies to evaluate the pharmacokinetic and toxicity profiles of this compound?

Answer:

- Pharmacokinetics (PK):

- Administer a single IV/oral dose (e.g., 10 mg/kg) in rodents. Collect plasma at 0.5, 2, 6, 12, and 24 h for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂.

- Assess tissue distribution (liver, kidney, brain) to identify accumulation risks.

- Toxicity Screening:

- Acute toxicity: Dose escalation (10–100 mg/kg) with 14-day observation for mortality or organ damage.

- Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay.

Optimization: If poor oral bioavailability (<20%) is observed, formulate nanoparticles or prodrugs (e.g., ester derivatives) .

Table 1: Structural and Functional Comparison with Analogous Compounds

| Compound Name | Key Features | Biological Activity (IC₅₀) | Reference ID |

|---|---|---|---|

| N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | Lacks nitro group; simpler sulfonamide | COX-2 inhibition: 250 nM | |

| 4-((3,4-dihydroquinolin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide | Dihydroquinoline substituent; enhanced lipophilicity | Anticancer (HeLa cells): 5 µM | |

| N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide | Imidazopyridine core; higher metabolic stability | Kinase inhibition: 12 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.